N-(3-chlorophenyl)-2-phenoxypropanamide
Description
N-(3-Chlorophenyl)-2-phenoxypropanamide is an amide derivative featuring a 3-chlorophenyl group attached to a propanamide backbone substituted with a phenoxy moiety. The chlorine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence electronic interactions with biological targets, while the phenoxy group contributes steric and electronic effects critical to binding affinity .
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,1H3,(H,17,18) |
InChI Key |
XZZZLTIUMXTGAR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Phenoxy vs. Substituted Phenoxy Groups
- N-(3-Chlorophenyl)-2-(2-methylphenoxy)propanamide (CAS 723259-36-7): The 2-methylphenoxy group increases steric hindrance compared to the unsubstituted phenoxy group in the target compound. This substitution may reduce metabolic degradation but could also limit binding to flat receptor sites . Molecular Weight: 289.76 g/mol (C₁₆H₁₆ClNO₂) vs. 275.76 g/mol (C₁₅H₁₄ClNO₂) for the target compound.
Naphthyl and Methoxynaphthyl Substituents
- However, the larger aromatic system may reduce solubility compared to the phenoxy analog . Synthesis: Reacting 2-(3-chlorophenyl)ethan-1-amine with naproxen-derived acid chloride .
Isobutylphenyl Substituents
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: An ibuprofen derivative with a bulky 4-isobutylphenyl group. The increased hydrophobicity may enhance membrane permeability but could also lead to off-target interactions. This compound highlights how bulkier substituents shift applications toward nonsteroidal anti-inflammatory drugs (NSAIDs) .
Heterocyclic and Fluorinated Analogs
- N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide :
- The fluorine atom’s electronegativity may enhance binding to targets requiring polar interactions .
Agrochemical Analogs
- Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): A fungicide with a cyclopropane-carboxamide core. The tetrahydrofuran ring and chlorine substitution suggest similarities in targeting fungal enzymes, though the lack of a phenoxy group differentiates its mechanism from the target compound .
Structural and Pharmacological Data Table
Key Findings and Trends
Substituent Size and Solubility : Bulky groups (e.g., isobutylphenyl, methoxynaphthyl) enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability .
Electron-Withdrawing Effects : Chlorine and fluorine substituents improve metabolic stability and target binding via halogen bonding .
Synthetic Accessibility : Most analogs are synthesized via amide coupling between substituted amines and acid chlorides, suggesting a scalable route for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
